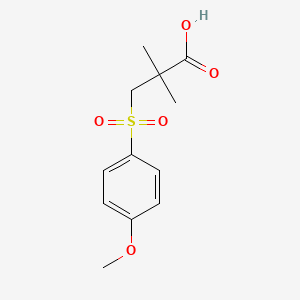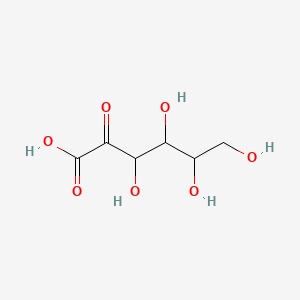![molecular formula C10H11FO2 B12072509 Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- CAS No. 132838-26-7](/img/structure/B12072509.png)
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a fluoroethoxy group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- typically involves the reaction of 3-(2-fluoroethoxy)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, etherification, and acetylation, followed by purification through distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparación Con Compuestos Similares
- Ethanone, 1-[3-(trifluoromethyl)phenyl]-
- 1-(3-Fluorophenyl)ethanone
- Ethanone, 2,2,2-trifluoro-1-phenyl-
Comparison: Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the trifluoromethyl derivative exhibits different reactivity and stability, while the fluorophenyl analog lacks the ether linkage, affecting its overall behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
132838-26-7 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-[3-(2-fluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
XDPNCIBAQSMANJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)




![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)





